molecular formula C21H31N3O4 B12983617 tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B12983617
M. Wt: 389.5 g/mol
InChI Key: SGHUIAHMXYQPIE-OQSMONGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[331]nonane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and carbamate groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbamate group can produce primary amines .

Scientific Research Applications

Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl (1S,5R)-9-amino-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-11-15-9-17(10-16(12-24)18(15)22)23-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13,22H2,1-3H3,(H,23,25)/t15-,16+,17?,18?

InChI Key

SGHUIAHMXYQPIE-OQSMONGASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.